4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Carboxamide Formation: The carboxamide group is introduced by reacting the brominated thiophene with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Attachment of the Ethoxyethyl Chain: The final step involves the attachment of the ethoxyethyl chain, which can be achieved through nucleophilic substitution reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Amide Bond Formation: The carboxamide group can participate in further amide bond formation with other carboxylic acids or amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new thiophene derivatives with different substituents.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Scientific Research Applications
4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The ethoxyethyl chain may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
4-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties that can be advantageous in certain applications. The combination of the bromine atom and the carboxamide group also provides unique reactivity and potential for forming specific interactions with biological targets.
Properties
IUPAC Name |
4-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4S/c14-9-7-10(21-8-9)13(19)15-3-5-20-6-4-16-11(17)1-2-12(16)18/h7-8H,1-6H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWGUUFREGXZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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